molecular formula C8H10O2S2 B14616141 Benzene, 1-(methylsulfonyl)-2-(methylthio)- CAS No. 60036-47-7

Benzene, 1-(methylsulfonyl)-2-(methylthio)-

Cat. No.: B14616141
CAS No.: 60036-47-7
M. Wt: 202.3 g/mol
InChI Key: OQGCGRKNNQTTGY-UHFFFAOYSA-N
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Description

Benzene, 1-(methylsulfonyl)-2-(methylthio)- is an organic compound characterized by a benzene ring substituted with a methylsulfonyl group and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-(methylsulfonyl)-2-(methylthio)- typically involves the introduction of the methylsulfonyl and methylthio groups onto a benzene ring. One common method is the sulfonation of benzene followed by thiolation. The reaction conditions often require the use of strong acids or bases and specific catalysts to facilitate the substitution reactions.

Industrial Production Methods

In an industrial setting, the production of Benzene, 1-(methylsulfonyl)-2-(methylthio)- may involve large-scale sulfonation and thiolation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-(methylsulfonyl)-2-(methylthio)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve specific substitutions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzene, 1-(methylsulfonyl)-2-(methylthio)- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, 1-(methylsulfonyl)-2-(methylthio)- involves its interaction with molecular targets through its functional groups. The methylsulfonyl and methylthio groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways and processes, making the compound of interest for further study.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1-(methylsulfonyl)-2-(methylthio)-: Characterized by the presence of both methylsulfonyl and methylthio groups.

    Benzene, 1-(methylsulfonyl)-: Contains only the methylsulfonyl group.

    Benzene, 2-(methylthio)-: Contains only the methylthio group.

Uniqueness

Benzene, 1-(methylsulfonyl)-2-(methylthio)- is unique due to the presence of both functional groups, which confer distinct chemical properties and reactivity

Properties

CAS No.

60036-47-7

Molecular Formula

C8H10O2S2

Molecular Weight

202.3 g/mol

IUPAC Name

1-methylsulfanyl-2-methylsulfonylbenzene

InChI

InChI=1S/C8H10O2S2/c1-11-7-5-3-4-6-8(7)12(2,9)10/h3-6H,1-2H3

InChI Key

OQGCGRKNNQTTGY-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1S(=O)(=O)C

Origin of Product

United States

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